1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile

Catalog No.
S15807951
CAS No.
M.F
C8H5N3O
M. Wt
159.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile

Product Name

1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile

IUPAC Name

1-hydroxybenzimidazole-2-carbonitrile

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

InChI

InChI=1S/C8H5N3O/c9-5-8-10-6-3-1-2-4-7(6)11(8)12/h1-4,12H

InChI Key

MDOGMOWHGBWSHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2O)C#N

1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile is a heterocyclic compound characterized by a fused imidazole and benzene ring structure. It contains a hydroxyl group (-OH) and a nitrile group (-C≡N) attached to the benzene ring, making it of significant interest in various chemical and biological applications. The molecular formula for this compound is C8H5N3OC_8H_5N_3O with a molecular weight of approximately 159.14 g/mol. Its unique structure allows for diverse reactivity and interactions with biological systems, enhancing its potential utility in medicinal chemistry and other fields .

  • Oxidation: The hydroxyl group can be oxidized to yield ketones or aldehydes. Common reagents for this transformation include potassium permanganate and chromium trioxide.
  • Reduction: The nitrile group can be reduced to form primary amines using catalysts such as palladium on carbon or lithium aluminum hydride.
  • Substitution Reactions: Both electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazole ring, leading to different substituted derivatives based on the reagents used.

Common Reagents and Conditions

Reaction TypeReagents/ConditionsProducts
OxidationPotassium permanganateKetones or aldehydes
ReductionPalladium on carbonPrimary amines
SubstitutionHalogenating agents/nucleophilesSubstituted imidazole derivatives

Research indicates that 1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile exhibits notable biological activity, particularly in the context of enzyme inhibition and receptor interactions. The presence of both the hydroxyl and nitrile groups facilitates hydrogen bonding, which can influence various biochemical pathways related to cell signaling and metabolic processes. Specific studies have suggested its potential role in modulating activities associated with certain enzymes, though further research is necessary to fully elucidate its mechanisms of action.

Several methods exist for synthesizing 1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can occur under acidic or basic conditions to form the imidazole ring.
  • Functional Group Transformations: The introduction of the hydroxyl and nitrile groups can be achieved through functional group transformations of simpler benzimidazole derivatives.
  • Multi-step Synthesis: A more complex synthetic route may involve multiple steps including protection-deprotection strategies to selectively introduce functional groups without affecting others .

The applications of 1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile are diverse:

  • Pharmaceuticals: Its ability to interact with biological targets makes it a candidate for drug development, particularly in therapies targeting specific enzymes or receptors.
  • Chemical Research: This compound serves as a valuable building block in organic synthesis, particularly in the development of new materials or biologically active compounds.
  • Agricultural Chemicals: Potential applications in agrochemicals are also being explored due to its biological activity against pests or pathogens.

Studies on the interactions of 1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile with various biological molecules have revealed its potential as an inhibitor of specific enzymes, particularly those involved in drug metabolism such as cytochrome P450 enzymes. These interactions are crucial for understanding its pharmacokinetics and therapeutic index. The compound's ability to form stable complexes with target proteins suggests it could be leveraged for designing selective inhibitors in medicinal chemistry .

Several compounds share structural similarities with 1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile, each possessing unique properties:

Compound NameKey FeaturesDifferences
1H-benzimidazoleLacks hydroxyl and nitrile groupsLess reactive due to missing functional groups
2-Hydroxy-1H-benzo[d]imidazoleHydroxyl group at a different positionAlters reactivity and potential applications
1H-benzimidazole-2-carboxamideContains a carboxamide instead of a nitrileDifferent chemical properties and uses

Uniqueness

The uniqueness of 1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile lies in the combination of both hydroxyl and nitrile functionalities, which enhance its reactivity and broaden its applicability across various fields, including medicinal chemistry, materials science, and agricultural chemistry .

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

159.043261791 g/mol

Monoisotopic Mass

159.043261791 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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